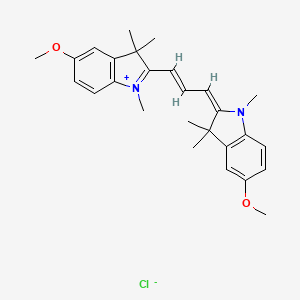
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine is a complex organic compound that belongs to the class of tetrahydrothiopyranoindoles This compound is characterized by the presence of a chlorine atom, a tetrahydrothiopyrano ring fused to an indole structure, and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine typically involves a multi-step process. One efficient method is the base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This one-pot method is regio- and stereoselective, producing the desired tetrahydrothiopyranoindoles in good yields and short reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine involves its interaction with molecular targets in biological systems. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter receptors or ion channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,9-Tetrahydrothiopyrano(2,3-b)indole derivatives: These compounds share the core tetrahydrothiopyranoindole structure but differ in their substituents.
Indole derivatives: Compounds like N-arylsulfonyl-3-acetylindole have similar indole cores but different functional groups.
Uniqueness
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine is unique due to the presence of the chlorine atom and the specific arrangement of its functional groups
Eigenschaften
CAS-Nummer |
73425-51-1 |
|---|---|
Molekularformel |
C12H13ClN2S |
Molekulargewicht |
252.76 g/mol |
IUPAC-Name |
(6-chloro-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-yl)methanamine |
InChI |
InChI=1S/C12H13ClN2S/c13-8-1-2-10-9(5-8)11-7(6-14)3-4-16-12(11)15-10/h1-2,5,7,15H,3-4,6,14H2 |
InChI-Schlüssel |
SXGIUXPCEVZFRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C(C1CN)C3=C(N2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


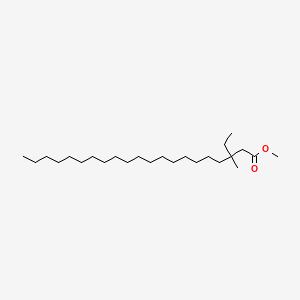

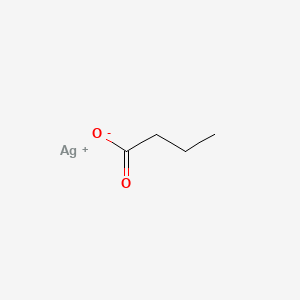
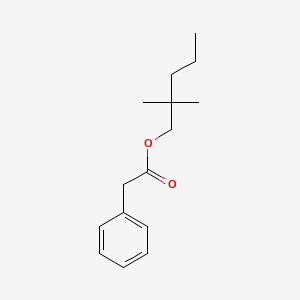
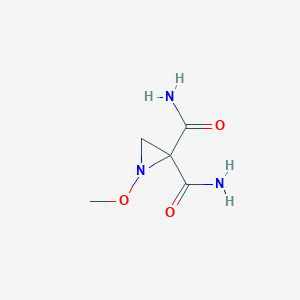
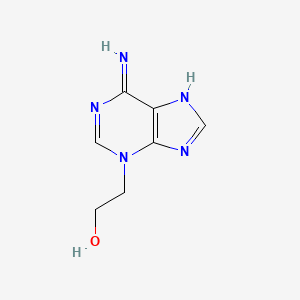

![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)
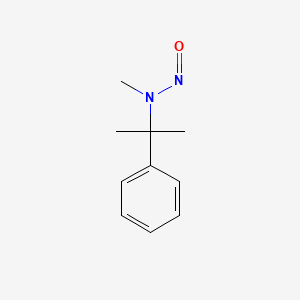

![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)

